Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-14-9(13)6-3-5-15-8(6)11-7(12)2-4-10/h3,5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSFAIWVAKEHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and thiophene synthesis can be applied on a larger scale using appropriate reaction vessels and conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
It appears the user is asking for information on "Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate" but the search results focus on the applications of "Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate". Because of this difference, the below answer will focus on the search results provided, but note that it may not be what the user intended.
Scientific Research Applications of Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate
Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate is a chemical compound characterized by a cyano group, an ethyl group, and a thiophene ring. It is used in scientific research across chemistry, biology, medicine, and industry.
Chemistry
- As a precursor in synthesizing various heterocyclic compounds.
- Undergoes condensation reactions via the active hydrogen on the cyanoacetamide group to form heterocyclic compounds.
- Can undergo substitution reactions, especially at the cyano group, to create derivatives.
Biology
- Investigated for potential biological activities.
- Acts as a building block for bioactive molecules.
Medicine
- Explored for potential therapeutic applications due to its unique chemical structure.
Industry
- Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with various molecular targets. The cyano group and the thiophene ring are crucial for its biological activity. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are highly dependent on substituents. Below is a comparative analysis with key analogues:
Notes:
- Ester Group Impact : Methyl esters (target compound) exhibit lower molecular weights and higher volatility compared to ethyl or isopropyl esters. Isopropyl derivatives (e.g., ) may enhance lipophilicity (XLogP3 ~4), affecting membrane permeability .
- Tetrahydrobenzo rings (e.g., ) improve rigidity and binding affinity to bacterial targets.
- Cyanoacetyl vs. Other Acyl Groups: Cyanoacetyl’s strong electron-withdrawing nature stabilizes intermediates in Knoevenagel condensations, enabling high-yield syntheses (e.g., 94% in ). Chloroacetyl analogues (e.g., ) show reduced reactivity due to weaker electron withdrawal.
Physicochemical Properties
- Melting Points : Higher melting points (191–226°C) in tetrahydrobenzo derivatives vs. 113–116°C in the target compound correlate with increased crystallinity from fused rings.
- Spectroscopic Signatures: Cyanoacetyl’s IR ~2200 cm⁻¹ and ester C=O ~1650 cm⁻¹ are consistent across analogues, while NH stretches vary with hydrogen bonding .
Biological Activity
Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Overview of the Compound
This compound features a thiophene ring, which is known for its role in various pharmacological activities. The presence of the cyanoacetyl group enhances its reactivity and potential bioactivity, making it a candidate for further investigation in drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial in the treatment of diseases such as cancer and bacterial infections.
- Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.
- Antimicrobial Activity : The compound has shown potential against various pathogens, making it a candidate for antibiotic development.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the microplate Alamar blue assay (MABA).
| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4 | Penicillin | 0.5 |
| Escherichia coli | 8 | Ampicillin | 1 |
| Mycobacterium tuberculosis | 0.5 | Isoniazid | 0.1 |
These results indicate that this compound exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis, which is critical given the global burden of tuberculosis.
Cytotoxicity Studies
Cytotoxicity was assessed using Vero cells to determine the safety profile of the compound. The Half Maximal Inhibitory Concentration (IC50) was calculated to evaluate its therapeutic index.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 10 |
| Doxorubicin | 0.5 |
The selectivity index (SI), defined as IC50/MIC, indicates a favorable safety margin for this compound compared to established chemotherapeutics.
Case Studies
- Study on Antimycobacterial Activity : A study focused on derivatives of thiophene compounds demonstrated that modifications at the thiophene ring significantly affected their antimycobacterial activity. This compound showed enhanced activity when compared to other derivatives, suggesting that structural optimization can lead to improved efficacy against M. tuberculosis .
- Exploration of Structure-Activity Relationships (SAR) : Research investigating SAR revealed that specific substitutions on the thiophene ring could enhance both antimicrobial activity and selectivity towards bacterial targets . This emphasizes the importance of chemical modifications in developing more effective therapeutic agents.
Q & A
Q. What are the common synthetic routes for Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyanoacetylation of a thiophene-3-carboxylate precursor. For example:
- Cyanoacetylation: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetyl group, followed by Knoevenagel condensation with substituted benzaldehydes (e.g., in toluene with piperidine/acetic acid catalysis) to form acrylamido derivatives .
- Alternative Route: Cyclohexanone, methyl cyanoacetate, and elemental sulfur react in methanol with diethylamine to form tetrahydrobenzo[b]thiophene derivatives, which are then functionalized .
Key Variables:
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- NMR: ¹H NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; methyl ester groups at δ 3.7–3.8 ppm) .
- Mass Spectrometry: HRMS or LC-MS validates molecular weight (e.g., [M+H]⁺ peaks for derivatives) .
Data Interpretation Tip: Cross-reference spectral data with computational tools (e.g., PubChem’s InChIKey) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize the Knoevenagel condensation step to enhance synthesis efficiency?
Methodological Answer:
- Catalyst Screening: Test alternatives to piperidine (e.g., morpholine or ionic liquids) to reduce reaction time (<5 hours) .
- Solvent Optimization: Replace toluene with microwave-compatible solvents (e.g., DMF) for faster heating and higher yields .
- In Situ Monitoring: Use TLC or HPLC to track intermediate formation and minimize side products .
Case Study: Piperidine/acetic acid in toluene achieved 94% yield in 6 hours . Adjusting stoichiometry (1.2 eq. aldehyde) improved selectivity.
Q. How do structural modifications at the acrylamido group affect biological activity?
Methodological Answer:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances antioxidant activity (IC₅₀ values in DPPH assays) .
- Bioisosteric Replacement: Replace the thiophene ring with tetrahydrobenzo[b]thiophene to improve metabolic stability, as seen in antibacterial derivatives (MIC: 2–8 µg/mL) .
Experimental Design:
- In Vitro Assays: Test antioxidant (e.g., DPPH scavenging) and anti-inflammatory (e.g., carrageenan-induced edema) activities .
- SAR Analysis: Correlate substituent electronegativity with activity using Hammett plots .
Q. What methodological approaches resolve contradictions in reported biological activity data for thiophene derivatives?
Methodological Answer:
- Assay Standardization: Control variables like solvent (DMSO vs. ethanol) and cell lines (e.g., RAW264.7 macrophages for anti-inflammatory studies) to ensure reproducibility .
- Meta-Analysis: Compare datasets from structurally similar compounds (e.g., ethyl vs. methyl esters) to identify trends .
Example: Discrepancies in antioxidant IC₅₀ values may arise from differing radical concentrations or incubation times. Re-evaluate under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
